![molecular formula C12H12BrNO3 B2691204 6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid CAS No. 111083-28-4](/img/structure/B2691204.png)
6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid
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Description
Scientific Research Applications
Synthesis and Development of Derivatives
- A strategy for constructing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid was developed, leading to the formation of an important scaffold for anti-inflammatory compounds like Herdmanine D. This process involves trifluoroacetylated indole-driven hydrolysis, selectively directing bromine substitution (P. Sharma et al., 2020).
Application in Brominated Tryptophan Alkaloids
- Investigation into brominated tryptophan derivatives yielded compounds including 6-bromo-1H-indole-3-carboxylic acid methyl ester, suggesting potential applications in the study and development of new alkaloids (Nathaniel L. Segraves & P. Crews, 2005).
Structural Studies and Crystallography
- The crystal structure of related compounds, such as 5-methoxyindole-3-acetic acid, has been studied, which could be relevant for understanding the structural properties of 6-bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid and its derivatives (T. Sakaki et al., 1975).
Synthesis of Novel Compounds
- Novel syntheses of indole and benzimidazole derivatives, starting from compounds like 2-methylindole-3-acetic acid, suggest the potential for synthesizing diverse derivatives of 6-bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid for various applications (Xin-ying Wang et al., 2016).
Synthesis Routes for Indolecarboxylic Acids
- Various routes for synthesizing indolecarboxylic acids, including those with bromo and methoxy groups, have been explored, which could guide the synthesis and application of 6-bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid in different fields (A. Kasahara et al., 2007).
properties
IUPAC Name |
6-bromo-5-methoxy-1,2-dimethylindole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-6-11(12(15)16)7-4-10(17-3)8(13)5-9(7)14(6)2/h4-5H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBHATYBASAESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N1C)Br)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24789377 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid |
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